2-Methanesulfonylcyclohexan-1-ol
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Overview
Description
2-Methanesulfonylcyclohexan-1-ol is an organic compound with the molecular formula C7H14O3S It is a cyclohexanol derivative where a methanesulfonyl group is attached to the second carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonylcyclohexan-1-ol typically involves the reaction of cyclohexene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: 2-Methylsulfanylcyclohexanol.
Substitution: 2-Halocyclohexanol or 2-Aminocyclohexanol.
Scientific Research Applications
2-Methanesulfonylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methanesulfonylcyclohexan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonylcyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-Methylsulfanylcyclohexanol: Similar structure but with a sulfide group instead of a sulfonyl group.
Cyclohexanol: Lacks the methanesulfonyl group.
Uniqueness
2-Methanesulfonylcyclohexan-1-ol is unique due to the presence of both a hydroxyl and a methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H14O3S |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2-methylsulfonylcyclohexan-1-ol |
InChI |
InChI=1S/C7H14O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3 |
InChI Key |
GTUNVOKPLWUIGH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCCC1O |
Origin of Product |
United States |
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